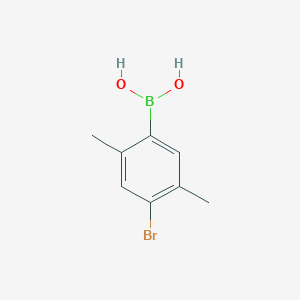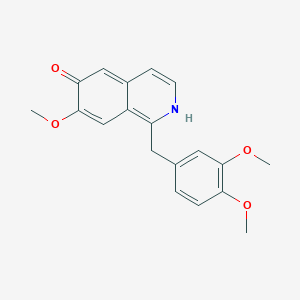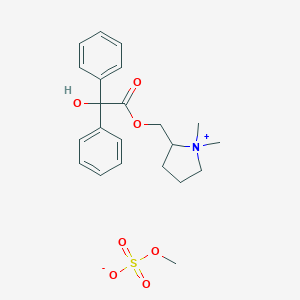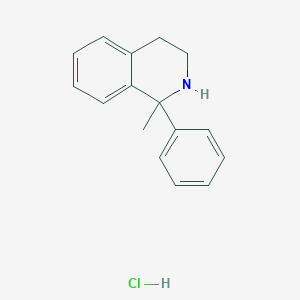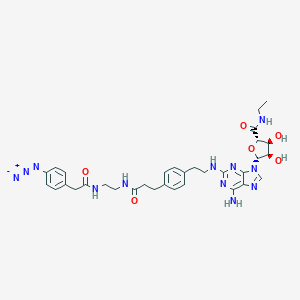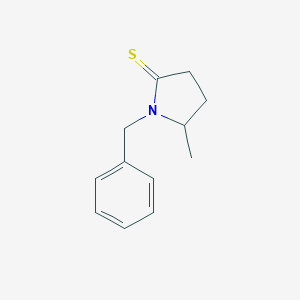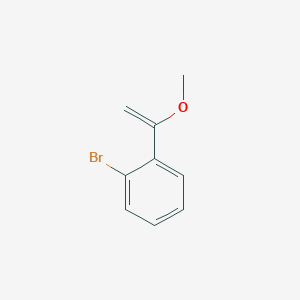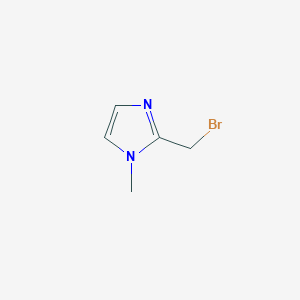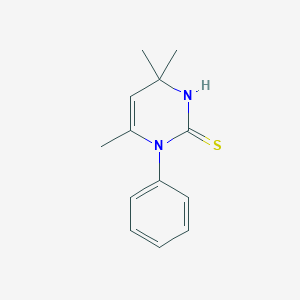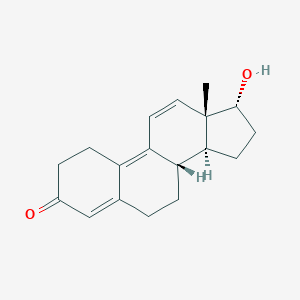
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” is an organic compound with the molecular formula C8H8N2O2S2 . It is also known by its IUPAC name "methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate" .
Synthesis Analysis
The compound can be prepared by the reaction of bis(methylthio)methylenepropanedinitrile with methyl thioglycolate followed by dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate in dimethyl sulfoxide .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with an amino group, a cyano group, a methylthio group, and a carboxylate group .Chemical Reactions Analysis
The compound has been used in the synthesis of polyfunctionalized quinolines. In one reaction, it was reacted with dimethyl acetylenedicarboxylate (DMAD) to give a polyfunctionalized quinoline .Physical And Chemical Properties Analysis
The compound is a cream-colored powder with a melting point between 202.0-211.0°C . Its molecular weight is 197.24 .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, “Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” could potentially be used in the development of new drugs with these therapeutic properties.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , which are used in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a significant role in the fabrication of organic field-effect transistors (OFETs) . OFETs are used in flexible electronics, which is a rapidly growing field.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones.
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . Therefore, “Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” could potentially be used in the development of new dental anesthetics.
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBCNWDAJLZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381025 | |
| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
129332-45-2 | |
| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

